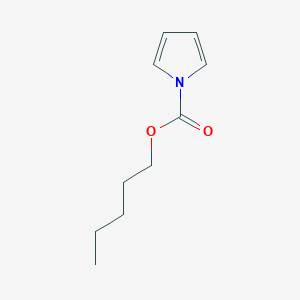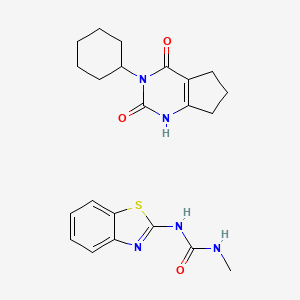
(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid is an organoarsenic compound characterized by the presence of both nitro and hydroxy functional groups attached to phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid typically involves the nitration of phenolic compounds followed by the introduction of the arsinic acid group. The reaction conditions often require controlled temperatures and the use of strong acids as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of high-performance liquid chromatography (HPLC) and other separation techniques is common to ensure the purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nitrating mixtures under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The presence of nitro and hydroxy groups allows for various interactions, including hydrogen bonding and electron transfer, which contribute to its biological activity .
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-3-nitrophenylacetic acid
- 4-Hydroxy-3-nitrophenyl-arsonic acid (roxarsone)
Comparison: (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid is unique due to the combination of its functional groups and the presence of the arsinic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, roxarsone is primarily used as a growth promoter in animal feed, whereas this compound has broader applications in scientific research and industry .
Propriétés
Numéro CAS |
6973-85-9 |
|---|---|
Formule moléculaire |
C12H9AsN2O7 |
Poids moléculaire |
368.13 g/mol |
Nom IUPAC |
(4-hydroxy-3-nitrophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C12H9AsN2O7/c16-12-6-3-9(7-11(12)15(21)22)13(17,18)8-1-4-10(5-2-8)14(19)20/h1-7,16H,(H,17,18) |
Clé InChI |
ZGYIRYLJMMLKKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)

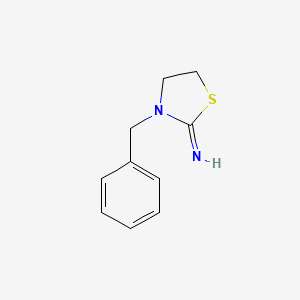

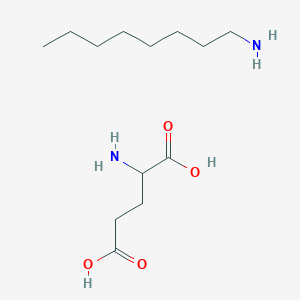
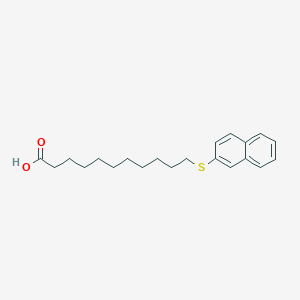
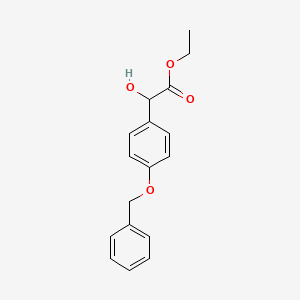
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)



![8-Amino-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14722489.png)
